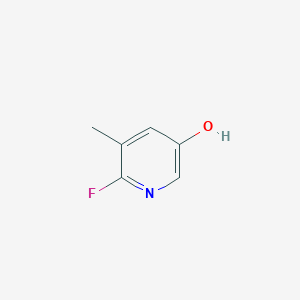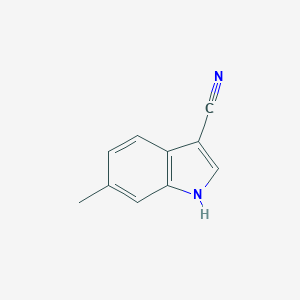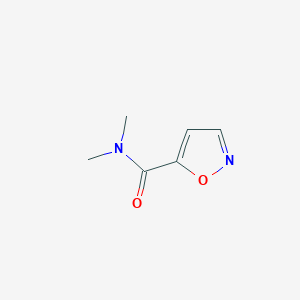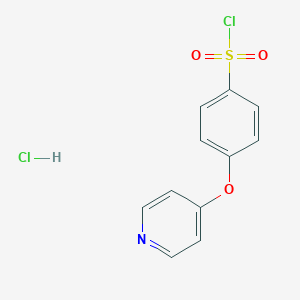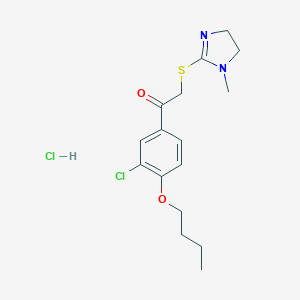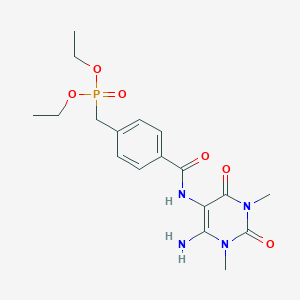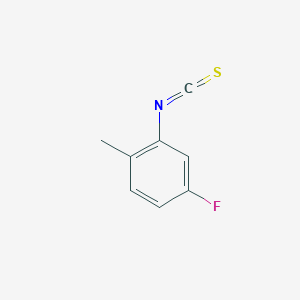
5-Fluoro-2-methylphenyl isothiocyanate
Descripción general
Descripción
5-Fluoro-2-methylphenyl isothiocyanate is an organic compound with the molecular formula C(_8)H(_6)FNS It is characterized by the presence of a fluorine atom, a methyl group, and an isothiocyanate functional group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylphenyl isothiocyanate typically involves the reaction of 5-fluoro-2-methylphenylamine with thiophosgene. The reaction proceeds as follows:
Starting Material: 5-Fluoro-2-methylphenylamine.
Reagent: Thiophosgene (CSCl(_2)).
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of thiophosgene.
The general reaction can be represented as:
5-Fluoro-2-methylphenylamine+Thiophosgene→5-Fluoro-2-methylphenyl isothiocyanate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of automated systems to handle thiophosgene and control reaction parameters is common to minimize exposure and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-methylphenyl isothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, acetonitrile, and other polar aprotic solvents.
Catalysts: Base catalysts such as triethylamine may be used to facilitate nucleophilic substitution.
Major Products
Thioureas: Formed by reaction with amines.
Carbamates: Formed by reaction with alcohols.
Dithiocarbamates: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Fluoro-2-methylphenyl isothiocyanate is used as a building block for the synthesis of more complex molecules. Its reactivity with nucleophiles makes it valuable for creating a variety of derivatives.
Biology
In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through the formation of stable thiourea linkages. This modification can be used to study protein function and interactions.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-methylphenyl isothiocyanate involves its reactivity with nucleophilic sites on target molecules. The isothiocyanate group can form covalent bonds with amino, hydroxyl, and thiol groups, leading to the formation of stable adducts. This reactivity is exploited in various applications, from chemical synthesis to biological labeling.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl isothiocyanate: Lacks the fluorine and methyl substituents.
4-Fluorophenyl isothiocyanate: Similar structure but without the methyl group.
2-Methylphenyl isothiocyanate: Similar structure but without the fluorine atom.
Uniqueness
5-Fluoro-2-methylphenyl isothiocyanate is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. These substituents can influence the compound’s reactivity and properties, making it distinct from other isothiocyanates.
Propiedades
IUPAC Name |
4-fluoro-2-isothiocyanato-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCYTKXGZLOVFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334026 | |
| Record name | 5-Fluoro-2-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-39-7 | |
| Record name | 4-Fluoro-2-isothiocyanato-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-o-tolyl Isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
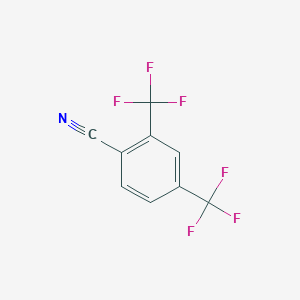
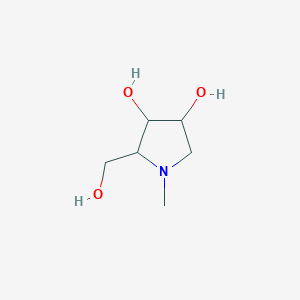
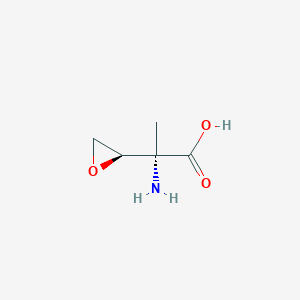
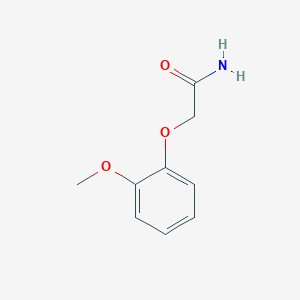
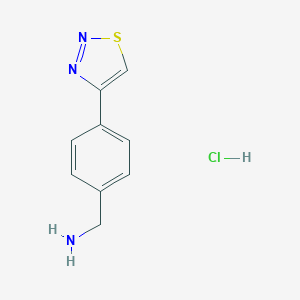
![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B70497.png)
